molecular formula C24H24N4O3 B2399653 2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole CAS No. 731802-48-5

2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole

Cat. No.: B2399653
CAS No.: 731802-48-5
M. Wt: 416.481
InChI Key: SGLAFTDFJHJYFK-RRAHZORUSA-N
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Description

2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety, a trimethoxyphenyl group, and an aniline derivative. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA, proteins, and enzymes, disrupting their normal functions . This binding can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Properties

IUPAC Name

N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-29-21-13-16(14-22(30-2)24(21)31-3)20(28-27-17-9-5-4-6-10-17)15-23-25-18-11-7-8-12-19(18)26-23/h4-14,27H,15H2,1-3H3,(H,25,26)/b28-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLAFTDFJHJYFK-RRAHZORUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=NNC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C(=N\NC2=CC=CC=C2)/CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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